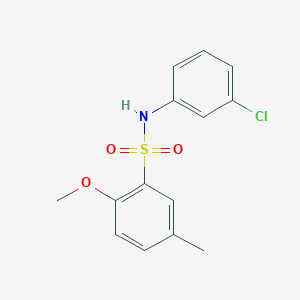
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for energy production in cells. CPI-613 has shown promising results in preclinical and clinical studies, and its unique mechanism of action makes it a potential therapeutic option for various types of cancer.
Mécanisme D'action
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide targets two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide disrupts the TCA cycle and causes the accumulation of toxic metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to decrease ATP production, increase oxidative stress, and induce apoptosis in cancer cells. Additionally, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide is its unique mechanism of action, which makes it a potential therapeutic option for various types of cancer. Additionally, 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been shown to have a favorable safety profile in clinical studies. However, one limitation of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide is that it may not be effective against all types of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide.
Orientations Futures
There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide. One area of interest is the development of more potent analogs of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide that can selectively target cancer cells. Additionally, further studies are needed to determine the optimal combination of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide with other chemotherapeutic agents. Finally, there is a need for more clinical studies to determine the safety and efficacy of 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide in various types of cancer.
Méthodes De Synthèse
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with cyclopentylhydrazine to form 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazine. The final step involves the reaction of the hydrazine compound with carbon disulfide to form 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide.
Applications De Recherche Scientifique
2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, which is overactive in cancer cells. This leads to the accumulation of toxic metabolites and ultimately, cell death. 2-(5-chloro-2-methoxybenzoyl)-N-cyclopentylhydrazinecarbothioamide has shown efficacy against various types of cancer, including pancreatic, lung, and ovarian cancer.
Propriétés
IUPAC Name |
1-[(5-chloro-2-methoxybenzoyl)amino]-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-20-12-7-6-9(15)8-11(12)13(19)17-18-14(21)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWRGPGOHZFABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)





![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)
![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)